tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride
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Overview
Description
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl It is a derivative of piperazine and is commonly used in various chemical and pharmaceutical research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride typically involves the reaction of tert-butyl 2-(piperazin-1-yl)acetate with hydrochloric acid. One common method involves dissolving tert-butyl 2-(piperazin-1-yl)acetate in a suitable solvent such as dichloromethane, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted piperazine derivatives.
Hydrolysis: Products include tert-butanol and piperazine-1-acetic acid.
Reduction: Products include the corresponding alcohol derivative.
Scientific Research Applications
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its piperazine moiety.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The piperazine ring in the compound can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-carbamoylpiperazin-1-yl)acetate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(piperazin-1-yl)acetate hydrochloride is unique due to its specific combination of a tert-butyl ester and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses, distinguishing it from other piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 2-piperazin-1-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFJCIEXJJWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-56-2 |
Source
|
Record name | 1-Piperazineacetic acid, 1,1-dimethylethyl ester, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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